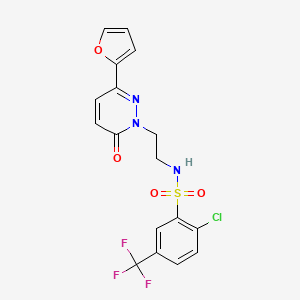

2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, also known as TSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSBA is a sulfonamide derivative of salicylic acid and is a white crystalline solid that is soluble in water and organic solvents.

Applications De Recherche Scientifique

Application in Ocular Carbonic Anhydrase Inhibition

Research has shown that derivatives of benzo[b]thiophene-2-sulfonamide, which are structurally related to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, may serve as potent ocular hypotensive agents. These compounds have been evaluated for their effectiveness in treating glaucoma, as demonstrated by their ability to inhibit ocular carbonic anhydrase in animal models (Graham et al., 1989).

Electrochemical Properties

The electrochemical reduction of compounds structurally similar to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid has been studied, revealing insights into their electrochemical behavior. This research is crucial for understanding the interactions and transformations of these compounds under various conditions (Mandić et al., 2004).

Protein Binding Studies

Studies involving 2-(4'-Hydroxybenzeneazo)benzoic acid, a compound related to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, have been conducted to understand its binding to bovine serum albumin. This research provides valuable insights into the protein binding characteristics of these types of compounds (Zia & Price, 1975).

Synthesis and Application in Organic Chemistry

Research into the synthesis of benzo[b]thiophene derivatives, which are closely related to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, has provided valuable knowledge for the development of new organic compounds. These studies are significant for advancing the field of organic synthesis and the creation of novel molecules (Mao et al., 2016).

Environmental Applications

Studies have been conducted on the photochemical oxidation of benzo[b]thiophene, a related compound, in aqueous solutions. This research is important for understanding the environmental behavior and transformations of such compounds, particularly in scenarios like oil spills (Andersson & Bobinger, 1992).

Antitumor and Antibacterial Properties

Research into thiophene and thieno[3,2-d] pyrimidine derivatives, which are structurally similar to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, has indicated potential antitumor and antibacterial properties. These compounds have shown promising results against various human tumor cell lines and bacterial strains (Hafez et al., 2017).

Propriétés

IUPAC Name |

2-hydroxy-5-(thiophen-2-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S2/c13-9-4-3-7(6-8(9)11(14)15)12-19(16,17)10-2-1-5-18-10/h1-6,12-13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIOICZIPMVMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)

![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)

![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)

![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)